Product packaging for Leucylalanine(Cat. No.:CAS No. 67368-02-9)

Leucylalanine

Cat. No.: B1331210
CAS No.: 67368-02-9
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-alanine, also known as L-a dipeptide or leu-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-alanine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-alanine has been primarily detected in feces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B1331210 Leucylalanine CAS No. 67368-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGMTRYSIHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986649
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
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URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67368-02-9, 7298-84-2
Record name NSC524457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nature and Classification of Leucylalanine As a Dipeptide

Leucylalanine, systematically named (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid, is classified as a dipeptide. nih.gov This classification stems from its molecular structure, which consists of two amino acid residues, L-leucine and L-alanine, joined by a single peptide bond. nih.govmcdb.ca The formation of this peptide bond occurs through a dehydration synthesis or condensation reaction, where the carboxyl group of one amino acid links to the amino group of the other, releasing a molecule of water. numberanalytics.combachem.com

The chemical formula of this compound is C9H18N2O3, and it has a molecular weight of 202.25 g/mol . nih.gov It is also known by several synonyms, including Leu-Ala and L-Leucyl-L-alanine. nih.govmedkoo.com

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid nih.gov
Molecular Formula C9H18N2O3 nih.gov
Molecular Weight 202.25 g/mol nih.gov
CAS Number 7298-84-2 nih.gov

Biological Context and Significance of Dipeptides in Research

Dipeptides, the simplest form of peptides, play a crucial role in numerous biological processes. numberanalytics.comdergipark.org.tr They are the initial products of protein digestion and can be absorbed by the body more rapidly than individual amino acids through specific transport proteins like PEPT1 and PEPT2. fiveable.meontosight.ai This efficient uptake makes them significant in nutritional science and for applications in cell culture media. evonik.comwikipedia.org

The biological activities of dipeptides are diverse and extend beyond their basic role as building blocks for proteins. numberanalytics.comresearchgate.net They are involved in:

Cellular Signaling: Some dipeptides can act as signaling molecules. numberanalytics.comdergipark.org.tr

Neurotransmission: Certain dipeptides function as neurotransmitters or neuromodulators. numberanalytics.com

Antioxidant Activity: Dipeptides containing specific amino acids can exhibit antioxidant properties. nih.gov

Enzyme Activity Regulation: They can influence the activity of various enzymes. taylorandfrancis.com

The study of dipeptides is fundamental to understanding protein structure and function, as well as their broader roles in physiological and metabolic pathways. numberanalytics.comnih.gov Their simple structure also makes them ideal models for investigating the fundamental principles of peptide chemistry and protein interactions. researchgate.nettaylorandfrancis.com

Historical Perspective on Leucylalanine Investigations

Classical Peptide Synthesis Approaches for this compound

The formation of the peptide bond between leucine (B10760876) and alanine (B10760859) is a cornerstone of this compound synthesis. Classical methods in peptide chemistry have been adapted and optimized for this purpose, with a focus on achieving high yields and minimizing side reactions such as racemization.

Mixed Carbonic-Carboxylic Acid Anhydride (B1165640) Procedure for this compound Synthesis

The mixed anhydride method is a well-established technique for peptide bond formation. google.com This procedure involves the activation of the carboxyl group of an N-protected amino acid, in this case, N-protected leucine, by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. google.com This reaction generates a highly reactive mixed carbonic-carboxylic acid anhydride. google.com

The subsequent step involves the nucleophilic attack of the amino group of an alanine ester on the activated carbonyl carbon of the mixed anhydride. This leads to the formation of the desired protected dipeptide, N-protected this compound ester. The protecting groups can then be removed through appropriate deprotection strategies to yield this compound. A key advantage of this method is the rapid formation of the mixed anhydride, which can then be used in subsequent coupling reactions. The choice of solvent is crucial, with less polar solvents being preferred to reduce the risk of racemization.

Dicyclohexylcarbodiimide (DCC) Method in this compound-Containing Dipeptide Synthesis

Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling agent in peptide synthesis, facilitating the formation of the amide bond between amino acids. masterorganicchemistry.comcreative-peptides.com The mechanism involves the activation of the carboxyl group of an N-protected amino acid by DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide. creative-peptides.com

In the context of synthesizing this compound-containing dipeptides, an N-protected leucine is reacted with an alanine ester in the presence of DCC. masterorganicchemistry.com The reaction is typically carried out in an inert organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). creative-peptides.com The primary byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. creative-peptides.com To minimize the risk of racemization and other side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. nih.gov The use of protecting groups on the N-terminus of leucine and the C-terminus of alanine is essential to prevent unwanted side reactions and ensure the formation of the specific dipeptide, this compound. masterorganicchemistry.comlibretexts.org

Synthesis of this compound Analogues and Derivatives for Academic Inquiry

The this compound backbone provides a versatile scaffold for the synthesis of various analogues and derivatives. These studies are often driven by the desire to explore structure-activity relationships, develop new materials, or investigate fundamental chemical principles.

Phosphonopeptide Analogues Based on this compound

Phosphonopeptides are analogues of peptides where one or more amino acid residues are replaced by aminoalkylphosphonic acids. nih.gov These compounds are of significant interest due to their potential as enzyme inhibitors and haptens for generating catalytic antibodies. nih.gov A phosphonic acid analogue of this compound has been synthesized enzymatically. nih.gov The C-terminal domain of the dehydrophos biosynthetic enzyme DphH catalyzes the condensation of Leu-tRNA with a phosphonic analogue of alanine, resulting in a dipeptide that is a phosphonic acid analogue of this compound. nih.gov This enzymatic approach highlights the potential for biocatalysis in generating complex peptide analogues. The synthesis of such analogues often involves standard peptide coupling methods, like the mixed carboxylic-carbonic anhydride method, to link the amino acid and aminophosphonic acid moieties. nih.gov

Schiff Base Ligands Derived from this compound and Metal Complexes

Schiff bases derived from dipeptides and aldehydes have been investigated for their coordination chemistry and potential biological activities. researchgate.net A Schiff base ligand has been synthesized through the condensation of salicylaldehyde (B1680747) with this compound. researchgate.netuobaghdad.edu.iq This ligand can then be used to form metal complexes with ions such as Zn(II). researchgate.netuobaghdad.edu.iq Characterization studies, including elemental analysis, conductivity measurements, and spectroscopic techniques like IR and UV-Vis, have been employed to elucidate the structure of these complexes. researchgate.netuobaghdad.edu.iq In the case of the Zn(II) complex with the this compound-salicylaldehyde Schiff base, it has been shown that the ligand acts as a tetradentate binder. researchgate.netuobaghdad.edu.iq The resulting metal complexes exhibit different properties compared to the free ligands and have been a subject of interest in coordination chemistry. researchgate.net

Peptide Lactone Synthesis Utilizing this compound Moieties as Models

Peptide lactones are cyclic peptides containing an ester bond, often found in a number of antibiotics. nii.ac.jp The synthesis of these complex structures is a challenging area of organic chemistry. This compound has been incorporated as a moiety in linear peptide precursors for the synthesis of model peptide lactones. nii.ac.jpoup.com For instance, a heptapeptide (B1575542) containing a leucyl-alanyl segment was synthesized as a linear precursor to a peptide lactone. oup.com The synthesis involved the coupling of a protected tetrapeptide with a dipeptide fragment containing this compound. oup.com The formation of the lactone ring is a critical step, often achieved through intramolecular cyclization of the linear peptide after selective deprotection of functional groups. nii.ac.jp These model studies are valuable for developing and refining synthetic strategies that can be applied to the total synthesis of more complex, naturally occurring peptide lactones. nii.ac.jp

Dipeptide Derivatives of Tricycloaliphatic Alpha-Amino Acids Involving this compound for Bioavailability Studies

In an effort to improve the bioavailability of biologically active compounds, researchers have explored the synthesis of dipeptide derivatives. A notable example involves the derivatization of the tricycloaliphatic alpha-amino acid, adamantanine, with amino acids such as leucine. nih.gov Adamantanine, a transport inhibitory amino acid, demonstrated limited therapeutic potential due to its poor solubility and bioavailability. nih.govacs.org To address this, dipeptide derivatives, including L-leucyladamantanine, were synthesized with the hypothesis that they could act as prodrugs, being absorbed in vivo and subsequently hydrolyzed by peptidases to release the active adamantanine. nih.gov

The synthesis of these dipeptide derivatives was achieved using classical methods of peptide synthesis. nih.gov This typically involves the protection of the amino and carboxyl groups of the constituent amino acids, followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection.

Research Findings

Studies on the dipeptide derivatives of adamantanine revealed interesting findings regarding their absorption and enzymatic stability. Following intraperitoneal administration in mice, both glycyladamantanine and L-leucyladamantanine were detected in the urine, suggesting that these dipeptides are absorbed in vivo. nih.gov

However, the central hypothesis of in vivo hydrolysis by leucine aminopeptidase (B13392206) to release adamantanine was challenged by in vitro experiments. When L-leucyladamantanine was incubated with a purified preparation of leucine aminopeptidase, no hydrolysis of the peptide bond was observed. nih.gov This indicates a significant resistance of the leucyl-adamantanine peptide bond to enzymatic cleavage by this particular peptidase.

Furthermore, not only was L-leucyladamantanine not a substrate for leucine aminopeptidase, but it also acted as an inhibitor of the enzyme. nih.gov This inhibitory activity suggests that the dipeptide can bind to the active site of the enzyme without undergoing catalysis. The study determined an apparent inhibition constant (Ki) for L-leucyladamantanine, quantifying its inhibitory potency. acs.org Similarly, other related derivatives such as adamantanylglycine, adamantanyl-L-leucine, and adamantanyl-L-phenylalanine were also found to be resistant to hydrolysis by leucine aminopeptidase. nih.gov

These findings highlight a critical consideration in prodrug design: while dipeptide derivatization can enhance absorption, the stability of the peptide bond to enzymatic hydrolysis is a key determinant of the drug's ultimate bioavailability and mechanism of action.

DerivativeSynthesis MethodIn Vivo Absorption (Mouse)In Vitro Hydrolysis by Leucine AminopeptidaseLeucine Aminopeptidase InhibitionApparent Ki
L-Leucyladamantanine Classical Peptide SynthesisAppeared to be absorbedNot hydrolyzedYes1.19 ± 0.10 mM acs.org
Glycyladamantanine Classical Peptide SynthesisAppeared to be absorbedNot specifiedNot specifiedNot specified
Adamantanylglycine Not specifiedNot specifiedNot hydrolyzedNot specifiedNot specified
Adamantanyl-L-leucine Not specifiedNot specifiedNot hydrolyzedNot specifiedNot specified
Adamantanyl-L-phenylalanine Not specifiedNot specifiedNot hydrolyzedNot specifiedNot specified

This compound as a Substrate for Peptidases and Dipeptidases

This compound, a dipeptide, serves as a specific substrate for certain peptidases, enzymes that catalyze the cleavage of peptide bonds. Its interaction with these enzymes is fundamental to understanding their substrate specificity and catalytic mechanisms.

Research on the proteolytic enzymes from the fungus Aspergillus oryzae has led to the isolation and characterization of a highly purified dipeptidase. tandfonline.com Studies have demonstrated that this enzyme exhibits distinct specificity. One of the key findings is that this dipeptidase effectively hydrolyzes the dipeptide this compound. tandfonline.comtandfonline.comoup.com The purification of this enzyme to a homogeneous state, confirmed through ultracentrifugation, was a significant step that allowed for detailed investigation into its enzymatic properties and substrate preferences. tandfonline.com The ability of the Aspergillus oryzae dipeptidase to act on this compound highlights a specific molecular recognition between the enzyme's active site and the structure of the dipeptide. tandfonline.comalljournals.cncnjournals.com

The catalytic activity of many peptidases is dependent on the presence of divalent metal ions, which often act as cofactors. ebi.ac.uk The dipeptidase from Aspergillus oryzae demonstrates a clear and specific metal ion requirement for its hydrolytic activity, which varies depending on the substrate. tandfonline.comtandfonline.comoup.com

For the hydrolysis of this compound, the enzyme specifically requires the presence of zinc ions (Zn++). tandfonline.comtandfonline.comoup.com This requirement is also observed for other dipeptides with N-terminal leucine, such as leucylglycine and leucylleucine. tandfonline.comtandfonline.com In contrast, the hydrolysis of other dipeptides by the same enzyme is activated by cobalt ions (Co++). This group includes substrates like glycylleucine and glycylglycine. tandfonline.comtandfonline.comoup.com Interestingly, a third class of substrates, including alanylglycine and valylglycine, are hydrolyzed by the enzyme without the need for any metal ion activation. tandfonline.comtandfonline.comoup.com This differential requirement for metal ions underscores the nuanced interaction between the enzyme, the metal cofactor, and the specific dipeptide substrate. While Zn++ and Co++ are effective activators for specific substrates, other ions such as Mg++ and Ni++ have shown no activation effect on the dipeptidase. tandfonline.com

Table 1: Metal Ion Requirement for Aspergillus oryzae Dipeptidase Activity on Various Dipeptides
Dipeptide SubstrateRequired Metal Ion for ActivationReference
This compoundZn++ tandfonline.comtandfonline.com
LeucylglycineZn++ tandfonline.comtandfonline.com
LeucylleucineZn++ tandfonline.comtandfonline.com
GlycylleucineCo++ tandfonline.comtandfonline.com
GlycylglycineCo++ tandfonline.comtandfonline.com
AlanylglycineNone tandfonline.comtandfonline.com

The structure of this compound is crucial in determining the substrate specificity of the peptidases that act upon it. Substrate specificity is a central feature of enzyme function, ensuring that biochemical reactions are precisely controlled. ucsf.edu Aminopeptidases, a class of exopeptidases, catalyze the removal of N-terminal amino acids from proteins and peptides, playing key roles in various biological processes. nih.gov

The interaction between the Aspergillus oryzae dipeptidase and this compound is a clear example of this principle. The enzyme's requirement for Zn++ specifically for the hydrolysis of this compound and related peptides (like leucylglycine) points to a highly selective active site. tandfonline.comtandfonline.com This specificity indicates that the enzyme's binding pocket is structured to recognize the particular side chains and spatial arrangement of this compound, and that this recognition is coupled with the binding of a specific metal cofactor. tandfonline.com In another example, an aminopeptidase from the fungus Metarhizium anisopliae was found to hydrolyze alanyl-leucyl-alanine, demonstrating specificity for peptides containing leucine residues. nih.govscispace.com The precise nature of the peptide substrate dictates whether an enzyme will bind and catalyze its cleavage, and under what conditions (such as metal ion presence) that catalysis will occur. ucsf.edu

Metal Ion Requirements for Peptidase Activity Towards this compound (e.g., Zn++, Co++)

Mechanisms of Peptide Bond Cleavage and Dipeptide Turnover

The breakdown of this compound involves the enzymatic hydrolysis of its internal peptide bond. This reaction is catalyzed by a class of enzymes known as peptidases, particularly aminopeptidases, which specialize in cleaving amino acids from the N-terminus of peptides. wikipedia.orgyoutube.com

The general mechanism for this cleavage is a proteolysis reaction. youtube.com For metallopeptidases, which are frequently involved in this compound hydrolysis, the process is initiated when the substrate binds to the enzyme's active site. nih.govacs.org This active site typically contains one or two divalent metal ions, such as Zinc (Zn²⁺) or Manganese (Mn²⁺), which are essential for catalysis. wikipedia.orgacs.org The metal ion polarizes the carbonyl group of the peptide bond, making it more susceptible to nucleophilic attack by a water molecule. ebi.ac.uk This attack forms an unstable tetrahedral intermediate, which is stabilized by interactions with active site residues. ebi.ac.uknih.gov The intermediate then collapses, leading to the cleavage of the peptide bond and the release of the individual amino acids, L-leucine and L-alanine. ebi.ac.uk

The specificity of peptidases for this compound is a subject of detailed research. Leucyl aminopeptidases (LAPs) are a prominent family of enzymes that preferentially hydrolyze N-terminal leucine residues from peptides and proteins, making this compound a prime substrate. wikipedia.org These enzymes are widespread, found in organisms from bacteria to mammals, and play key roles in protein degradation and metabolism. wikipedia.orgnih.gov

A notable example of enzyme specificity comes from studies on a purified dipeptidase from the fungus Aspergillus oryzae. Research has demonstrated that this enzyme's ability to hydrolyze various dipeptides is dependent on the presence of specific divalent metal ions. oup.comtandfonline.com Specifically, the hydrolysis of this compound by this dipeptidase requires the presence of Zinc ions (Zn²⁺) for activation. oup.comtandfonline.com This highlights a highly specific interaction between the enzyme, the metal cofactor, and the dipeptide substrate. In contrast, the same enzyme requires Cobalt ions (Co²⁺) to hydrolyze other dipeptides, such as Glycylleucine, and no metal ions at all for the cleavage of Alanylglycine. oup.com

Substrate Specificity and Metal Ion Requirement of Aspergillus oryzae Dipeptidase. oup.comtandfonline.com
Dipeptide SubstrateRequired Metal Ion for Activation
This compoundZn²⁺
LeucylglycineZn²⁺
LeucylleucineZn²⁺
GlycylleucineCo²⁺
GlycylglycineCo²⁺
GlycylphenylalanineCo²⁺
AlanylglycineNone
AlanylleucineNone
ValylglycineNone

Dipeptide turnover is an essential component of protein homeostasis, where proteins are broken down into smaller peptides and eventually into free amino acids. basicmedicalkey.com this compound is frequently detected as a metabolite resulting from protein degradation and amino acid catabolism. plos.org The enzymatic cleavage of this compound represents a final step in this turnover process, recycling L-leucine and L-alanine back into the cellular pool where they can be used for new protein synthesis or other metabolic functions. asm.org

Biological Roles, Metabolomics, and Pathway Integration of Leucylalanine

Leucylalanine as a Metabolite and its Biological Occurrence

This compound has been identified as a naturally occurring metabolite in a diverse range of organisms, highlighting its integration into fundamental biochemical pathways. nih.gov

The presence of this compound has been documented in various microorganisms. nih.gov For instance, it has been reported in bacteria of the genus Paraburkholderia, which are often found in soil and are known for their complex metabolic capabilities. nih.govgoogle.comdsmz.de

This compound has also been detected in Trypanosoma brucei, the protozoan parasite responsible for African trypanosomiasis. nih.govcore.ac.uk Within T. brucei, leucine (B10760876) aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of N-terminal amino acids from peptides. rcsb.org While these enzymes are considered potential drug targets, studies suggest that the acidic LAP-A may be involved in protein degradation related to nutrient depletion, particularly when parasites are in a leucine-deficient environment. rcsb.org

This compound is also found in the plant kingdom. nih.gov It has been specifically reported in Vitis vinifera, the common grapevine. nih.govgbif.org The chemical composition of plants like V. vinifera is complex, containing numerous phenolic compounds, stilbenoids, and other metabolites that play various roles in the plant's life cycle and defense mechanisms. gbif.orgmdpi.commdpi.com

Furthermore, this compound is associated with plant root exudates. wikipedia.orgird.fr Root exudates are chemical compounds released by plant roots into the surrounding soil, or rhizosphere. wikipedia.orgmdpi.com These exudates, which include a variety of sugars, organic acids, and amino acids, are crucial for mediating interactions between the plant and soil microbes, influencing nutrient availability, and can even have allelopathic effects on neighboring plants. frontiersin.orgmdpi.com The composition of these exudates is dynamic, influenced by the plant's species, developmental stage, and environmental conditions. ird.frmdpi.com

In plants, amino acids and small peptides are fundamental to nitrogen metabolism and transport. mdpi.comnih.gov Nitrogen, absorbed from the soil as inorganic or organic compounds, is assimilated into amino acids, which are then transported throughout the plant to support growth and development. mdpi.comnih.gov While asparagine and glutamine are often the primary forms of nitrogen transported long distances via the xylem and phloem, other amino acids and dipeptides like this compound can serve as a source of nitrogen. mdpi.comcore.ac.uk The transport of these compounds is a highly regulated process, mediated by various amino acid transporters that facilitate movement between cells and through the plant's vascular systems. mdpi.comnih.gov The presence of this compound in root exudates suggests its involvement in the complex interplay of nutrient cycling and signaling in the rhizosphere. frontiersin.org

This compound has been detected in various vertebrate systems and is intrinsically linked to protein metabolism. cymitquimica.comhmdb.cascispace.com Proteins are constantly being synthesized and degraded in the body, a process that releases constituent amino acids and small peptides. oregonstate.education Leucine, a branched-chain amino acid and a component of this compound, is an essential amino acid for vertebrates and plays a critical role in regulating protein synthesis, particularly in skeletal muscle. nih.govmdpi.comnih.gov Approximately 80% of leucine is utilized for protein synthesis, with the remainder being metabolized into other compounds. nih.gov The breakdown of dietary and endogenous proteins by enzymes like pepsin, trypsin, and chymotrypsin (B1334515) results in free amino acids and small peptides, which are then absorbed and utilized in various metabolic pathways. oregonstate.education

Table 1: Documented Occurrence of this compound

Kingdom Organism/System Specific Location/Context
Bacteria Paraburkholderia Metabolome
Protista Trypanosoma brucei Metabolome
Plantae Vitis vinifera (Grapevine) General metabolite
Plantae Plant Systems Root exudates

Association with Nitrogen Reallocation and Transport Mechanisms in Plants

Functional and Regulatory Roles of this compound in Biological Systems

Beyond its role as a metabolic intermediate, there is evidence to suggest that this compound may have more specific functional roles.

Dipeptides and other secondary metabolites can act as signaling molecules in various biological pathways. cymitquimica.comhmdb.ca In plants, for example, metabolites released through root exudates can act as signals to recruit beneficial microbes or as allelochemicals in defense against competing plants. wikipedia.orgmdpi.com Some amino acid-related compounds, like isoleucic acid in Arabidopsis thaliana, have been shown to be involved in modulating plant defense pathways. frontiersin.org Given that this compound is found in root exudates, it could potentially play a role in such signaling or defense mechanisms in the rhizosphere. core.ac.ukresearchgate.net In other biological contexts, peptides can influence cellular processes by interacting with specific receptors or enzymes. While direct evidence for this compound as a primary signaling or defense molecule is still emerging, its presence in diverse biological systems warrants further investigation into these potential regulatory functions. hmdb.ca

Table 2: List of Compound Names

Compound Name
This compound
L-leucine
L-alanine
Asparagine
Glutamine
Isoleucic acid
Pepsin
Trypsin

This compound in Protein Complexes and Modulation of Protein Partner Activity

The formation of protein complexes is fundamental to many cellular processes, and the interactions between proteins can be highly specific and dynamic. bio-rad.com While direct evidence for this compound's role in modulating the activity of protein partners through incorporation into larger protein complexes is still an emerging area of research, the behavior of dipeptides in biological systems provides a framework for its potential involvement. Dipeptides can influence protein structure and function through non-covalent interactions, potentially altering the conformation and activity of enzymes or other protein partners. Future research may further elucidate the specific protein complexes in which this compound participates and how it modulates their activity.

Anti-inflammatory Properties of this compound-containing Peptides (e.g., from velvet antler protein digests)

Research has identified anti-inflammatory properties in peptides derived from the digestion of various proteins, including those from velvet antler. A study on the simulated gastrointestinal digests of velvet antler protein identified several small peptides with anti-inflammatory activity. nih.govnih.gov

One of the identified anti-inflammatory peptides was a tripeptide, Leu-Ala-Asn (LAN). nih.govnih.gov This peptide, along with others, demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages. nih.govnih.gov Specifically, LAN showed a 13.0% inhibition of NO production at a concentration of 200 μg/mL. nih.govnih.gov The study also noted that a mixture of the identified peptides resulted in enhanced NO inhibitory activity, suggesting potential synergistic effects. nih.govnih.gov These findings highlight the potential of this compound-containing peptides as functional food ingredients or nutraceuticals with anti-inflammatory benefits. nih.govnih.govresearchgate.net

This compound in Metal-Protein Interaction Models (e.g., with Organotin(IV) derivatives)

This compound has been utilized in the synthesis of organotin(IV) derivatives to serve as models for studying metal-protein interactions. adooq.comnih.gov These studies aim to understand how metal ions bind to proteins and the structural consequences of such interactions.

New non-electrolytic triorganotin(IV) derivatives of dipeptides, including this compound, have been synthesized with general formulas such as R3Sn(HL). nih.gov Spectroscopic studies, including infrared, multinuclear NMR, and 119Sn Mössbauer spectroscopy, have been employed to characterize these complexes. nih.gov The findings from these studies suggest that in these complexes, the dipeptide ligand acts as a monoanionic bidentate, coordinating with the tin atom through the carboxylate oxygen and the amino group. nih.gov The resulting structure is often a trigonal-bipyramidal geometry around the tin atom. nih.gov Some of these organotin(IV) derivatives of dipeptides have shown potential anti-inflammatory and cardiovascular activities. nih.govresearchgate.net

Antimicrobial Activity of this compound-derived Complexes (e.g., Zinc(II) complexes)

Complexes derived from this compound have demonstrated notable antimicrobial properties. Specifically, Zinc(II) complexes incorporating this compound have been synthesized and tested for their efficacy against various bacterial strains. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq

In one study, Schiff base ligands were created by condensing salicylaldehyde (B1680747) with this compound, which were then used to prepare Zinc(II) complexes. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq These complexes were found to exhibit greater antimicrobial activity than the free ligands against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, and Pseudomonas aeruginosa. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq The research indicated that the presence of zinc ions is crucial for the growth-inhibitory effect. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net The synthesized complexes were characterized as 1:1 non-electrolytes with a tetradentate binding mode of the ligand. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq These findings suggest that this compound-derived metal complexes hold promise for the development of new antimicrobial agents. uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.netresearchgate.netresearcher.life

Interactive Data Table: Antimicrobial Activity of this compound-Derived Zinc(II) Complexes

Bacterial StrainActivity of this compound-derived Zn(II) complex
Staphylococcus aureusActive uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq
Escherichia coliActive uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq
Klebsiella pneumoniaeActive uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq
Proteus vulgarisActive uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq
Pseudomonas aeruginosaActive uobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq

This compound in Metabolic Pathway Analysis and Disease Association Studies

Integration into Broad Metabolic Networks and Metabolomic Profiling

Metabolomic profiling studies have consistently identified this compound as a component of the human metabolome, integrating it into broad metabolic networks. nih.govnih.govplos.org Untargeted metabolomic profiling using techniques like UPLC-MS/MS has detected this compound in various biological samples, including serum and feces. nih.govaacrjournals.org

In the context of disease, this compound has been identified as a discriminating metabolite in several conditions. For instance, in a study on food allergy and asthma, this compound was among the metabolites that distinguished subjects with food allergies from healthy controls and asthmatics. nih.gov Similarly, in studies of severe acute alcoholic hepatitis, this compound was one of several dipeptides that helped differentiate these patients from those with alcoholic cirrhosis, highlighting increased protein degradation and amino acid catabolism in this condition. nih.gov Furthermore, in research on the genetic disorder Pseudoxanthoma elasticum (PXE), this compound was one of several leucine-containing dipeptides found to be significantly elevated in fibroblasts from PXE patients compared to healthy controls. plos.orgnih.gov

Role as a Potential Biomarker in Disease Research (e.g., thyroid disorders, Pseudoxanthoma Elasticum)

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, and tissues, has emerged as a powerful tool for identifying novel biomarkers for various diseases. mdpi.com Alterations in metabolic pathways can offer insights into disease pathogenesis and progression. mdpi.com Within this field, the dipeptide this compound has been identified in recent research as a molecule of interest, showing significant changes in concentration in connection with specific pathological conditions, namely Hashimoto's thyroiditis and Pseudoxanthoma Elasticum.

Thyroid Disorders

Observational studies have previously noted associations between human blood metabolites and thyroid disorders. frontiersin.org Recent research has employed Mendelian Randomization (MR) to investigate whether these correlations imply causation. frontiersin.org A 2023 bidirectional MR study by Zhang et al. analyzed the relationship between 452 blood metabolites and three thyroid disorders: thyroid cancer, Graves' disease (GD), and Hashimoto's thyroiditis (HT). nih.gov

The study identified a significant causal impact of a specific form of this compound (X-14189-leucylalanine) on Hashimoto's thyroiditis. frontiersin.orgnih.gov The findings indicated that genetically predicted higher levels of this compound were associated with a significantly lower risk of developing HT. nih.govfrontiersin.org The reported odds ratio (OR) was 0.31, suggesting a potentially protective role against the autoimmune thyroid condition. frontiersin.orgnih.gov These findings propose that this compound could serve as a potential biomarker for screening and prevention of certain clinical thyroid disorders. nih.govfrontiersin.org

Table 1: Research Findings on this compound in Thyroid Disorders

Disease Study Methodology Key Finding Statistical Significance (p-value) Odds Ratio (95% CI) Source
Hashimoto's Thyroiditis (HT) Two-sample bidirectional Mendelian Randomization (MR) Significant inverse association between this compound (X-14189) levels and risk of HT. 0.001 0.31 (0.15–0.64) nih.gov, frontiersin.org

Pseudoxanthoma Elasticum (PXE)

Pseudoxanthoma elasticum (PXE) is a rare, inherited metabolic disorder caused by mutations in the ABCC6 gene, leading to the mineralization of elastic fibers in the skin, eyes, and cardiovascular system. nih.govnih.gov To understand the biochemical alterations linked to ABCC6 deficiency, researchers have utilized untargeted metabolic profiling. nih.gov

A 2014 study conducted large-scale metabolic profiling of human dermal fibroblasts from both healthy individuals and PXE patients. nih.gov The analysis revealed significant differences in the cellular metabolism between the two groups. nih.gov Notably, several dipeptides containing leucine were found in significantly higher amounts in the fibroblasts of PXE patients. nih.gov Among these, this compound was elevated by a factor of 1.7 in PXE patient cells compared to controls. nih.gov This upregulation, alongside other elevated leucyl-dipeptides, suggests a potential link to processes like increased extracellular matrix remodeling and oxidative stress, which are characteristic of PXE pathogenesis. nih.gov

Table 2: Research Findings on this compound in Pseudoxanthoma Elasticum

Disease Study Methodology Sample Type Key Finding Fold Change (Patient/Control) Source
Pseudoxanthoma Elasticum (PXE) Untargeted metabolic profiling Human dermal fibroblasts Significantly elevated levels of this compound in PXE patient cells. 1.7 nih.gov

Advanced Structural Characterization and Computational Modeling of Leucylalanine Systems

Spectroscopic and Structural Elucidation of Leucylalanine Complexes

The interaction of this compound with metal ions is a key area of research, providing insights into the behavior of peptides in biological systems. medkoo.com Spectroscopic and other advanced analytical methods are crucial for elucidating the structure and bonding within these peptide-metal complexes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for characterizing the formation and structure of this compound complexes. drawellanalytical.commdpi.com These methods provide valuable information about the coordination environment of the metal ion and the involvement of specific functional groups from the peptide in the complexation.

In a study involving Zinc(II) complexes with a Schiff base ligand derived from the condensation of salicylaldehyde (B1680747) and this compound, both IR and UV-Vis spectroscopy were employed to confirm the structure of the resulting complex. uobaghdad.edu.iquobaghdad.edu.iq The IR spectra provided direct evidence of coordination. Key vibrational bands of the free ligand were observed to shift upon complexation with the Zn(II) ion, indicating the participation of specific functional groups in binding. For instance, the stretching vibration of the azomethine group (C=N) and the asymmetric stretching of the carboxylate group (COO⁻) are typically altered, confirming their role in coordinating the metal center. uobaghdad.edu.iq The tetradentate binding of the Schiff base ligand to the zinc ion was demonstrated through these IR data. uobaghdad.edu.iquobaghdad.edu.iq

UV-Vis spectroscopy complements IR data by providing information on the electronic transitions within the complex. The formation of the Zn(II)-Leucylalanine Schiff base complex resulted in noticeable changes in the electronic spectrum compared to the free ligand. uobaghdad.edu.iq These spectra can help confirm the coordination and provide insights into the geometry of the complex. researchgate.net

Table 1: Illustrative IR Spectral Data for Characterization of a this compound Schiff Base-Metal Complex This table is based on findings from the characterization of Zn(II) complexes with Schiff base ligands derived from dipeptides like this compound. uobaghdad.edu.iquobaghdad.edu.iq

Functional GroupFree Ligand ν (cm⁻¹)Complex ν (cm⁻¹)Interpretation of Shift
Azomethine (C=N)~1630Shifted to lower/higher frequencyIndicates coordination of the azomethine nitrogen to the metal ion.
Carboxylate (COO⁻)~1580 (asymmetric)ShiftedConfirms involvement of the carboxylate group in metal binding.
Phenolic (C-O)~1280Shifted to higher frequencySuggests coordination of the phenolic oxygen to the metal ion.
Peptide (N-H)~3300Broadened or shiftedIndicates involvement of the peptide nitrogen in the coordination sphere.

Advanced Structural Analysis Techniques Applicable to Peptide-Metal Interactions

While IR and UV-Vis are powerful, a more detailed structural picture of this compound-metal interactions requires the application of more advanced techniques. mdpi.com These methods can provide atomic-level resolution and differentiate between various potential binding modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solution-state NMR is a premier tool for studying the structures of peptide-metal complexes in a near-biological environment. mdpi.com For a paramagnetic metal complex, line-broadening analysis of proton (¹H) NMR spectra can identify the specific amino acid residues involved in metal binding. nih.gov For diamagnetic complexes like those with Zn(II), 2D NMR techniques can be used to solve the complete three-dimensional structure. This approach could precisely map the binding site of a metal ion on the this compound moiety. nih.gov

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) and Surface Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-ToF-MS) are invaluable for confirming the stoichiometry of peptide-metal complexes and identifying adducts. maynoothuniversity.ie SELDI-ToF-MS, in particular, is useful for analyzing peptide profiles and can identify new peaks that correspond to the formation of this compound-metal adducts, which is advantageous for quality control and interaction studies. maynoothuniversity.ie

X-ray Crystallography : This technique provides the most definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline state. mdpi.com While obtaining suitable crystals of peptide complexes can be challenging due to their flexibility, a successful crystal structure of a this compound-metal complex would reveal exact bond lengths, coordination geometry, and intermolecular interactions. mdpi.com

Amino Acid Analysis and Sequencing : In cases where this compound is part of a larger peptide, these methods are used to confirm the peptide's composition and sequence. For example, the structure of a tetrapeptide containing N-methyltyrosine and this compound, which acts as a calpain inhibitor, was characterized using spectroscopic analysis in conjunction with amino acid analysis and sequencing. nih.govscite.ai

Computational Approaches for this compound and Related Peptides

Computational chemistry offers powerful tools to complement experimental data, providing dynamic and predictive insights into the behavior of this compound systems at a molecular level. muni.czopenaccessjournals.comwikipedia.org

Molecular Dynamics (MD) simulations are used to study the structural flexibility and conformational preferences of peptides like this compound. researchgate.net By simulating the atomic motions over time, MD can reveal the ensemble of structures that the peptide adopts in solution. These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to calculate the interactions between atoms. nih.gov

Computational modeling is increasingly used to predict how peptides interact with biological targets such as enzymes. escholarship.org This is highly relevant for this compound, as it is a component of peptides with known biological activity, such as the calpain inhibitor N-methyltyrosyl-N-methyltyrosyl-leucyl-alanine. nih.gov

Predictive approaches include:

Molecular Docking : This method predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the enzyme) to form a stable complex. For the this compound-containing tetrapeptide, docking could be used to model its binding pose within the active site of the calpain enzyme, helping to explain its inhibitory mechanism.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If various this compound derivatives were synthesized and tested for enzyme inhibition, a QSAR model could be developed to predict the activity of new, untested derivatives.

Machine Learning and AI : Modern approaches utilize machine learning algorithms, trained on large datasets of known drug-target interactions, to predict new potential interactions. diva-portal.orgmdpi.com A model could be trained to identify peptides likely to inhibit a certain class of enzymes, based on features extracted from the peptide sequence and structure. A study on compounds targeting a Leishmania enzyme successfully used molecular docking and MD simulations to analyze the binding of a peptide containing Leucyl-alanine. x-mol.net

This compound is a metabolite found in various organisms, including humans. nih.gov Computational modeling is essential for interpreting the large datasets generated in metabolomics and integrating them into a broader systems biology context. nih.gov

Untargeted metabolomics studies, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), can detect and quantify thousands of small molecules, including numerous dipeptides like this compound, in biological samples. acs.orgacs.org Computational tools are then required to process this data, annotate the detected molecular features, and perform statistical analysis to identify metabolites that are significantly changed between different conditions (e.g., health vs. disease). acs.orgnih.gov

Once identified, the changes in this compound levels can be mapped onto metabolic pathways using pathway analysis software. nih.gov This integration helps to generate hypotheses about the underlying biological processes. For example, altered levels of dipeptides could indicate changes in protein turnover or specific enzymatic activities. This information can then be incorporated into larger systems biology models that aim to predict how perturbations, such as drug administration, affect the entire biological system. nih.gov

Computational Studies of Peptide Conformational Landscapes and Stability

Computational chemistry provides powerful tools for investigating the structural dynamics and thermodynamic stability of dipeptides such as this compound. These theoretical approaches allow for a detailed exploration of the molecule's conformational landscape, which is the multi-dimensional potential energy surface (PES) that maps all possible spatial arrangements of its atoms and their corresponding energies. libretexts.orgwikipedia.orglongdom.org Understanding this landscape is crucial for elucidating the relationship between the structure of this compound and its function.

Computational studies typically focus on identifying low-energy conformations, or stable states, and the energy barriers that separate them. The stability of a peptide is determined by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonds, van der Waals forces, and interactions with the surrounding solvent. ijcrt.orgnih.gov

Methodological Approaches

A variety of computational methods are employed to model the conformational space of peptides. nih.gov The choice of method depends on the desired balance between accuracy and computational cost. csic.es

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time by solving Newton's equations of motion. MD simulations provide a dynamic view of the peptide, allowing researchers to observe conformational changes, folding and unfolding events, and the influence of the solvent environment. nih.govbonvinlab.org Key metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated from the simulation trajectory to quantify conformational stability and flexibility. bonvinlab.orgmdpi.com

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. astrochem.orgarxiv.org It offers high accuracy for determining the energies of different conformers, optimizing molecular geometries, and analyzing intramolecular interactions like hydrogen bonds. researchgate.net DFT is often used to refine the structures of the most stable conformations predicted by lower-level methods or to study specific reaction pathways. yorku.ca

Conformational Search Algorithms: To efficiently explore the vast conformational space, various search algorithms are utilized. Methods like Monte Carlo (MC) sampling, simulated annealing, and systematic grid searches are used to generate a wide range of possible structures. unicamp.brnih.gov These generated conformers are then typically subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

The following table summarizes the primary computational techniques used in the study of peptide conformations.

Computational Method Primary Application Key Insights Provided for this compound
Molecular Dynamics (MD)Simulating the time-dependent behavior of the peptide.Conformational flexibility, solvent effects, pathway of conformational changes, and thermodynamic stability over time.
Density Functional Theory (DFT)Calculating accurate energies and electronic properties for specific conformations.Precise relative energies of conformers, bond strengths, vibrational frequencies, and details of intramolecular hydrogen bonding.
Potential Energy Surface (PES) MappingVisualizing the energy landscape as a function of geometric coordinates (e.g., dihedral angles).Identification of all stable and metastable conformers, transition states between them, and energy barriers to rotation. libretexts.orgiupac.org
Monte Carlo (MC) MethodsStatistical sampling of the conformational space.Generation of a diverse set of low-energy conformations, overcoming energy barriers to find global minima. nih.gov

Research Findings on Conformational Landscapes and Stability

Computational studies reveal that the conformational landscape of a dipeptide like this compound is primarily defined by the rotation around the peptide backbone's single bonds, described by the dihedral angles phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N). The Ramachandran plot, which maps the energetically allowed regions of Φ and Ψ angles, provides a fundamental guide to the stable backbone conformations.

For this compound, the bulky isobutyl side chain of the leucine (B10760876) residue and the methyl side chain of the alanine (B10760859) residue introduce steric constraints that influence the accessible regions of the Ramachandran plot. The stability of any given conformation is determined by a combination of factors:

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between the amide proton (N-H) and the carbonyl oxygen (C=O) can stabilize specific folded structures.

Steric Hindrance: Repulsive forces between non-bonded atoms, particularly from the side chains, destabilize certain conformations.

Solvent Effects: The surrounding solvent (e.g., water) plays a critical role. Polar solvents can form hydrogen bonds with the peptide backbone, competing with intramolecular hydrogen bonds and stabilizing more extended conformations.

Computational models can predict the relative energies of different conformers. While specific, comprehensive studies on this compound are part of the broader research into peptide dynamics, a hypothetical energy landscape might reveal several key stable structures.

The table below presents illustrative data on the relative stability of potential this compound conformers as might be determined by DFT calculations.

Conformer Backbone Dihedral Angles (Φ, Ψ) Relative Energy (kcal/mol) Key Stabilizing Interactions
Extended (β-strand like)(~ -120°, +120°)0.00 (Reference)Favorable solvent interactions; minimal steric clash.
Turn-like Structure I(~ -60°, -30°)1.5Intramolecular hydrogen bond (C=O of Leu and N-H of Ala).
Turn-like Structure II(~ -80°, +70°)2.1Different hydrogen bonding pattern; side-chain interactions.
Helical (α-helix like)(~ -57°, -47°)3.5Less stable for a short dipeptide but locally possible.

These computational investigations are essential for building a molecular-level understanding of how this compound behaves in different environments. ijcrt.org The insights gained from mapping its conformational landscape and assessing its stability are fundamental for predicting its interactions with other molecules and its role in larger biological systems.

Advanced Analytical Techniques for Leucylalanine Research

Chromatography and Mass Spectrometry for Leucylalanine Quantification and Identification

Hyphenated techniques combining chromatography's separation power with mass spectrometry's detection specificity are the cornerstone of this compound analysis. These methods allow for the detection of this compound in complex matrices and provide data for both its quantification and structural confirmation.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing dipeptides like this compound directly from biological fluids and other complex mixtures. lcms.cz The technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. For enhanced specificity and structural information, tandem mass spectrometry (LC-MS/MS) is employed. In LC-MS/MS, a precursor ion corresponding to the mass of this compound ([M+H]⁺, m/z 203.139) is selected, fragmented, and the resulting product ions are detected. nih.govresearchgate.net This process, often utilizing Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides highly sensitive and specific quantification. nih.govanaquant.com

LC-MS/MS methods have been developed for the direct analysis of amino acids and their derivatives without the need for chemical derivatization, simplifying sample preparation. lcms.cznih.gov For instance, an extracted ion chromatogram from human urine spiked with a this compound standard showed a distinct peak for the compound, demonstrating the method's capability to detect it in a complex biological matrix. researchgate.net The fragmentation pattern is characteristic of the molecule, with major product ions resulting from the cleavage of the peptide bond. Experimental data from LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis provides specific details on the fragmentation of the protonated this compound molecule. nih.gov

Table 1: Experimental LC-MS/MS Data for this compound
ParameterValueSource
Precursor Ion (Type)203.1390 ([M+H]⁺) nih.gov
Instrument TypeLC-ESI-QTOF nih.gov
Ionization ModePositive ESI nih.gov
Retention Time (min)7.04 / 11.1 nih.govresearchgate.net
Major Fragment Ions (m/z)86.096, 44.050, 43.054 nih.gov

This interactive table summarizes key parameters from the LC-MS/MS analysis of this compound. Click on the source to see more details.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for metabolomics, capable of identifying and quantifying a wide range of small molecules, including amino acids and dipeptides. nih.gov For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility, making them suitable for GC analysis. nih.govlcms.cz This process typically involves converting polar functional groups into less polar, more volatile derivatives.

Once derivatized, this compound can be separated from other metabolites based on its boiling point and interaction with the GC column before being detected by the mass spectrometer. lcms.cz The mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum that serves as a chemical fingerprint. researchgate.net This spectrum can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, which contains an entry for this compound, to confirm its identity. nih.gov GC-MS-based metabolite profiling allows for the semi-quantification of hundreds of compounds in biological samples, providing a broad overview of metabolic pathways where this compound may be involved. nih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) is an exceptionally well-suited technique for the analysis of charged and polar metabolites like this compound. mdpi.com It combines the high separation efficiency of capillary electrophoresis, which separates ions based on their electrophoretic mobility in an electric field, with the sensitive and selective detection of mass spectrometry. nih.govnih.gov

CE-MS is particularly advantageous for metabolomics studies due to its ability to analyze charged compounds that are often central to metabolic pathways. mdpi.com To analyze dipeptides and amino acids simultaneously, an electrolyte with a low pH is typically used, which ensures that all analytes are positively charged and migrate toward the cathode, where they can be detected by the MS. nih.gov This technique has demonstrated improved resolution between isomers such as leucine (B10760876) and isoleucine compared to other methods, which is critical for the accurate characterization of this compound's constituent amino acids. nih.govresearchgate.net The small sample volume requirement of CE-MS makes it ideal for analyzing precious or limited biological samples. researchgate.net

Direct Infusion Mass Spectrometry (DI-MS), also known as "shotgun" metabolomics, is a high-throughput technique that allows for the rapid profiling of complex metabolite mixtures without prior chromatographic separation. mdpi.comdiva-portal.org In this method, the sample extract is infused directly into the ion source of the mass spectrometer. researchgate.net

DI-MS is particularly useful for rapid screening and fluxomics, where the goal is to quickly map alterations in metabolic pathways. mdpi.comnih.gov Research has shown that Direct Infusion-High-Resolution Mass Spectrometry (DI-HRMS) can effectively profile metabolites in various biological samples, including degradation products of amino acids like leucine. mdpi.comnih.gov A primary advantage of DI-MS is its speed and simplicity, bypassing the time-consuming separation step. frontiersin.org However, a significant limitation is its inability to distinguish between isomers, such as leucine and isoleucine, since there is no chromatographic separation. frontiersin.org Therefore, it is best employed for high-throughput screening or when the separation of isomers is not a primary analytical goal.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications

Spectroscopic and Electrophoretic Methods in this compound Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of molecules like this compound. These methods provide detailed information about the atomic-level connectivity and three-dimensional structure of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. cas.czazolifesciences.com It provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR (proton NMR) can identify the different types of protons present, such as those on the alpha-carbons, the side chains of leucine and alanine (B10760859), and the amine and carboxyl groups. walisongo.ac.id

To resolve complex spectra where signals may overlap, two-dimensional (2D) NMR techniques are used. walisongo.ac.idnih.gov Correlation Spectroscopy (COSY) is a ¹H-¹H 2D NMR experiment that reveals which protons are coupled to each other (typically through two or three bonds). In the case of this compound, a COSY spectrum would show correlations between the alpha-proton and the beta-protons of each amino acid residue, as well as between the protons within each side chain. This information is crucial for unambiguously assigning all proton signals in the ¹H NMR spectrum and confirming the covalent bond structure of the dipeptide. walisongo.ac.id Furthermore, 15N NMR spectroscopy can provide additional insights into the electronic structure and bonding at the nitrogen atoms within the peptide. researchgate.net


Ultracentrifugation for Purity Assessment in Enzyme Studies

Analytical Ultracentrifugation (AUC) is a powerful, first-principles method for characterizing macromolecules like enzymes directly in solution. coriolis-pharma.comceitec.eu It is particularly valuable for assessing the purity and homogeneity of enzyme preparations used in studies involving this compound. tandfonline.com By subjecting a sample to high centrifugal forces, AUC allows for the analysis of the sedimentation behavior of molecules, providing critical information about their molecular weight, heterogeneity, and aggregation state without the need for calibration standards or interaction with solid-phase matrices. coriolis-pharma.comceitec.eumtoz-biolabs.comnih.gov

Sedimentation Velocity (SV-AUC) is a specific AUC technique considered a gold standard for evaluating the purity of protein and peptide therapeutics. coriolis-pharma.comzentriforce.com In SV-AUC, the movement of molecules in a strong centrifugal field is monitored over time. nih.gov A pure, homogeneous enzyme sample will sediment as a single, sharp boundary, while the presence of contaminants or aggregates will result in multiple sedimenting species. mtoz-biolabs.comzentriforce.com This method is highly effective for detecting even small amounts of aggregated protein, which is crucial as aggregates can alter enzymatic activity and function.

In research concerning the enzymatic hydrolysis of this compound, AUC is used to ascertain the homogeneity of the dipeptidase enzyme. For instance, studies on dipeptidases from Aspergillus oryzae, which are known to hydrolyze substrates like this compound, have employed ultracentrifugation to confirm the purity of the isolated enzyme. tandfonline.com By achieving a highly purified enzyme solution, researchers can ensure that the observed catalytic activity is attributable to the enzyme of interest and not to contaminating proteins. nih.gov The ability of AUC to characterize molecules ranging from small peptides to large viral particles makes it an indispensable tool in enzyme kinetics and quality control. ceitec.eunih.gov

Table 1: Key Features of Analytical Ultracentrifugation (AUC) for Enzyme Purity Assessment

FeatureDescriptionRelevance to this compound Enzyme Studies
First-Principle Method Analysis is based on fundamental principles of thermodynamics and hydrodynamics; no calibration standards are required for molecular mass determination. ceitec.euProvides absolute data on enzyme purity and molecular weight, ensuring that the correct, active enzyme is studied for its effects on this compound.
In-Solution Analysis Characterization occurs directly in a biologically relevant buffer, avoiding artifacts from interactions with surfaces or matrices. ceitec.euAllows assessment of the enzyme's homogeneity and aggregation state under conditions that mimic the actual enzymatic assay environment.
High Resolution Capable of distinguishing between monomeric enzymes and various oligomeric or aggregated states. coriolis-pharma.comzentriforce.comEnsures that observed peptidase activity is from the intended monomeric enzyme and not from inactive or altered aggregates.
Broad Applicability Suitable for a wide range of molecular weights, from small peptides (hundreds of Daltons) to large complexes (hundreds of Megadaltons). ceitec.eunih.govCan be used to analyze both the dipeptidase enzyme and potentially its interaction with the this compound substrate or other binding partners.

Fluorimetric Assay Techniques for Peptidase Activity Measurement

Fluorimetric assays offer a highly sensitive, rapid, and continuous method for measuring the activity of peptidases that hydrolyze this compound. nih.govmdpi.comnih.gov These techniques are based on the principle that enzymatic cleavage of a specifically designed substrate results in a measurable change in fluorescence. mdpi.com This approach is often preferred for its high signal-to-noise ratio and suitability for high-throughput screening of enzyme inhibitors. nih.govabcam.co.jp

A common strategy involves using a substrate where a fluorescent molecule is chemically linked to an amino acid or peptide sequence in such a way that its fluorescence is quenched. For measuring the activity of a leucine aminopeptidase (B13392206), a substrate like Leucine-7-amino-4-methylcoumarin (Leucine-AMC) can be used. abcam.com In its intact form, the substrate is non-fluorescent. Upon hydrolysis of the peptide bond by the enzyme, the highly fluorescent AMC molecule is released. abcam.co.jpabcam.com The rate of increase in fluorescence intensity, measured at specific excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC), is directly proportional to the peptidase activity in the sample. abcam.co.jp

These assays can be adapted to measure the activity of various dipeptidases. nih.gov The key is to use a substrate that the enzyme can recognize and cleave efficiently. For an enzyme that acts on this compound, a fluorogenic substrate containing a C-terminal leucine or a similar hydrophobic amino acid would be appropriate. abcam.com The high sensitivity of these assays allows for the detection of very low enzyme concentrations, often in the range of microunits (µU) per well. abcam.co.jpabcam.com

Table 2: Principles of Fluorimetric Assays for Peptidase Activity

Assay PrincipleDescriptionExample Substrate/ProbeDetection Method
Cleavage of a Fluorogenic Substrate A non-fluorescent or weakly fluorescent substrate is cleaved by a peptidase to release a highly fluorescent reporter molecule (fluorophore). abcam.co.jpabcam.comLeucine-AMC, Gly-Pro-AMCMeasurement of increasing fluorescence intensity over time at the fluorophore's specific Ex/Em wavelengths. abcam.co.jp
Fluorescence Resonance Energy Transfer (FRET) A substrate contains a fluorophore and a quencher pair. In the intact state, the quencher absorbs the fluorophore's emitted energy. Upon cleavage, the pair is separated, restoring fluorescence. thermofisher.comFRET-based peptide with a donor (e.g., EDANS) and acceptor (e.g., DABCYL).Detection of increased donor fluorescence upon cleavage.
Fluorescence Polarization (FP) A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger enzyme, its rotation slows, increasing polarization. Cleavage releases the small fluorescent fragment, decreasing polarization. researchgate.netA dipeptide substrate labeled with a fluorophore like fluorescein.Measurement of the change in the polarization of the emitted fluorescent light.

Methodological Considerations for this compound Detection in Complex Biological Matrices

Detecting and quantifying dipeptides like this compound in biological samples such as plasma, urine, or tissue homogenates presents significant analytical challenges. ibib.pl These matrices are inherently complex, containing high concentrations of proteins, salts, and other endogenous molecules that can interfere with analysis. ibib.plsciex.com Therefore, robust sample preparation is a critical first step to isolate the analyte of interest and ensure accurate measurement.

Sample Preparation and Extraction Protocols for Dipeptides

The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the target dipeptides. researchgate.netbiotage.com The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix. researchgate.net

One of the most common techniques for plasma or serum samples is protein precipitation . researchgate.net This involves adding an organic solvent, such as acetonitrile (B52724) (often containing an acid like formic acid), to the sample. sciex.com The solvent denatures and precipitates the large proteins, which can then be removed by centrifugation. The resulting supernatant, containing smaller molecules like dipeptides, is collected, often evaporated to dryness, and then reconstituted in a suitable solvent for analysis. sciex.com

Solid-Phase Extraction (SPE) is another widely used technique that provides cleaner extracts than precipitation. ibib.plresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The dipeptide can be retained on the sorbent while interfering compounds are washed away, after which the dipeptide is eluted with a different solvent. Alternatively, the sorbent can be chosen to retain interfering substances while allowing the dipeptide to pass through.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent. ibib.plresearchgate.net This method can be effective but is often less attractive for highly polar molecules like dipeptides unless their polarity is modified through derivatization. For more specialized applications, Supported Liquid Membrane (SLM) extraction has been shown to be an efficient method for isolating and pre-concentrating small peptides from complex matrices like blood plasma and urine. ibib.pl

Table 3: Comparison of Extraction Protocols for Dipeptides from Biological Matrices

Extraction MethodPrincipleAdvantagesDisadvantages
Protein Precipitation Use of a solvent (e.g., acetonitrile) to denature and precipitate large proteins, which are then removed by centrifugation. sciex.comresearchgate.netQuick, simple, and inexpensive. researchgate.netLess clean; may result in ion suppression in MS analysis due to co-extracted contaminants.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by selective adsorption onto a solid sorbent followed by elution. ibib.plresearchgate.netHigh recovery, clean extracts, and potential for automation. researchgate.netMore time-consuming and costly; requires method development. researchgate.net
Liquid-Liquid Extraction (LLE) Separation based on the differential solubility of the analyte between two immiscible liquid phases. ibib.plresearchgate.netHigh selectivity and inexpensive procedure. researchgate.netCan be labor-intensive and may have lower recovery for polar dipeptides. ibib.pl
Ultrafiltration A membrane-based technique that separates molecules based on size, allowing smaller dipeptides to pass through while retaining larger proteins. researchgate.netPreserves the native state of molecules; simple to perform. researchgate.netPotential for membrane fouling or non-specific binding of the analyte.

Quantitative Amino Acid Analysis for Peptide Characterization

Quantitative amino acid analysis is the definitive method to confirm the composition and determine the concentration of a peptide like this compound. researchgate.netnih.gov This process is essential for verifying the identity of synthesized peptides or for quantifying peptides isolated from biological sources. The procedure first requires the hydrolysis of the peptide into its individual amino acid constituents, followed by the separation and quantification of these amino acids. researchgate.netdiva-portal.org

The most critical step is hydrolysis , which breaks the peptide bond between Leucine and Alanine. diva-portal.org This is typically achieved by heating the peptide in a strong acid, such as 6 N hydrochloric acid (HCl), in an evacuated and sealed tube. researchgate.net Once hydrolysis is complete, the resulting mixture of free amino acids is analyzed.

Several analytical techniques can be used for the separation and quantification of the released amino acids. A classic and reliable method is ion-exchange chromatography with post-column ninhydrin (B49086) derivatization . researchgate.net The separated amino acids react with ninhydrin to produce a colored compound that is detected photometrically. Modern approaches often rely on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. nih.govsigmaaldrich.comchromsystems.com For these chromatographic methods, the amino acids are usually derivatized before analysis to improve their separation characteristics and detection. For instance, derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) makes amino acids detectable by fluorescence in HPLC. acs.org The amount of Leucine and Alanine detected is then used to confirm the original peptide's composition and calculate its concentration. researchgate.net

Table 4: Analytical Platforms for Quantitative Amino Acid Analysis

Analytical MethodPrincipleDerivatizationKey Characteristics
Ion-Exchange Chromatography Amino acids are separated based on their charge properties on an ion-exchange column. researchgate.netPost-column with ninhydrin.Robust and well-established; considered a gold standard for many applications. researchgate.netchromsystems.com
LC-MS/MS Amino acids are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry. nih.govchromsystems.comPre-column derivatization (e.g., AQC) is often used to enhance chromatographic separation and sensitivity. nih.govHigh sensitivity, high specificity, and high throughput; can measure dozens of amino acids simultaneously. chromsystems.com
GC-FID/GC-MS Volatile amino acid derivatives are separated by gas chromatography and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.comPre-column derivatization is required to make amino acids volatile (e.g., using chloroformates). sigmaaldrich.comRapid analysis times (under 10 minutes) and good reproducibility. sigmaaldrich.com
HPLC-Fluorescence Amino acids are derivatized with a fluorescent tag, separated by reverse-phase HPLC, and detected by a fluorescence detector. acs.orgPre-column with a fluorescent agent like 9-fluorenylmethyl chloroformate (FMOC-Cl). acs.orgHigh sensitivity and specificity for amino acids containing primary or secondary amine groups.

Future Directions and Emerging Research Avenues for Leucylalanine Studies

Elucidating Uncharacterized Biological Functions and Specificity Drivers of Leucylalanine

This compound, a dipeptide composed of L-leucine and L-alanine, is known to be involved in fundamental biological processes such as protein synthesis and metabolism. cymitquimica.com It has been identified as an inhibitor of ubiquitin-mediated protein degradation. scbt.com However, many of its biological functions and the precise molecular drivers of its specificity remain uncharacterized, presenting a significant area for future research.

The structural characteristics of this compound, including the hydrophobic leucine (B10760876) side chain and the smaller, more polar alanine (B10760859) residue, likely influence its interactions with other molecules and its solubility. cymitquimica.com These features are key to its stability and functionality in biological environments. cymitquimica.com Future investigations could focus on how these structural motifs dictate its binding to specific enzymes, receptors, or transport proteins, thereby elucidating its role in cellular signaling pathways.

Recent studies have detected this compound in various organisms, including the bacterium Paraburkholderia, the common grape vine Vitis vinifera, and the protozoan parasite Trypanosoma brucei, suggesting a broad, yet undefined, biological relevance across different kingdoms of life. nih.gov Its presence in the gut microbiome and its association with conditions like colorectal cancer and mild cognitive impairment further underscore the need to explore its specific roles in health and disease. nih.govescholarship.orgbiorxiv.org

Emerging research also points to the potential of this compound in various applications. It is explored for its use in nutritional supplements to support muscle recovery and in functional foods. chemimpex.com Additionally, its properties are being investigated for cosmetic formulations to promote skin health. chemimpex.com A deeper understanding of its biological functions will be crucial for validating and expanding these applications.

Advanced Omics Integration for Comprehensive this compound Pathway Mapping

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to comprehensively map the metabolic and signaling pathways involving this compound. frontiersin.org Integrating these large-scale datasets can reveal novel connections between genetic variations, protein expression levels, and the abundance of this compound and related metabolites.

Metabolomics has been instrumental in identifying this compound in various biological samples and associating its levels with specific physiological or pathological states. For instance, untargeted metabolomics has been used to study metabolic changes in diseases, with this compound being one of the many metabolites identified. frontiersin.org Studies have linked altered this compound levels to diabetic retinopathy, pseudoxanthoma elasticum, and mild cognitive impairment. biorxiv.orgfrontiersin.orgplos.org In a study on severe COVID-19, this compound was one of several metabolites identified as having a potential causal effect. frontiersin.org

Genomic and transcriptomic analyses can identify the genes and transcripts that encode for proteins involved in the synthesis, degradation, and transport of this compound. For example, a whole-genome sequencing study identified genetic variants in genes of the kinin-kallikrein pathway (such as KLKB1 and ACE) that were associated with the levels of several peptides, including this compound. oup.com This suggests a genetic basis for the regulation of its circulating levels.

Proteomics can directly measure the levels of enzymes and other proteins that interact with this compound. This can help to identify the specific peptidases that cleave this compound or the transporters responsible for its movement across cell membranes.

Multi-omics integration is the next frontier. By combining data from these different omics platforms, researchers can construct detailed pathway models. For example, a multi-omics analysis of the gut microbiome and serum metabolome in colorectal cancer patients has been conducted to explore microbe-metabolite correlations, which included this compound. chinagut.cn Similarly, multi-omics approaches are being used to understand the molecular heterogeneity of diseases like infant acute lymphoblastic leukemia and the underlying pathways of thalassemia severity. nih.govmedrxiv.org Such integrative analyses will be crucial for building a complete picture of this compound's role in biological systems, from its genetic origins to its functional impact.

Development of Novel Research Tools and Probes Utilizing this compound Scaffolds

The unique biochemical properties of this compound make it an attractive scaffold for the development of novel research tools and chemical probes. chemimpex.com These tools can be designed to investigate specific biological processes, identify new therapeutic targets, and facilitate drug development. chemimpex.com

One promising application is in the creation of fluorescent probes. For instance, this compound can be used as a fluorescence intensifier in fluorimetric methods for determining the concentration of other molecules, such as the amino acid phenylalanine. scbt.commpbio.com By conjugating fluorophores to this compound or its analogs, researchers can create probes to visualize and track the activity of specific enzymes or transporters in real-time within living cells. researchgate.net This approach has been used to study proton-coupled oligopeptide transporters (POTs). researchgate.net

Furthermore, this compound-based scaffolds can be used to develop specific inhibitors or activators of enzymes involved in its metabolism. For example, understanding how this compound interacts with peptidases can inform the design of small molecules that modulate the activity of these enzymes. This is particularly relevant for enzymes like leucine aminopeptidase (B13392206) (LAP), which is a known tumor marker involved in cancer cell proliferation and invasion. rsc.org

The synthesis of peptide-based therapeutics is another area where this compound scaffolds are valuable. chemimpex.com Its incorporation into larger peptide sequences can enhance stability, solubility, and biological activity. chemimpex.com Researchers are exploring the use of this compound in designing novel drug candidates for metabolic disorders and cancer. chemimpex.com

Below is a table summarizing potential research tools derived from this compound scaffolds:

Tool TypePotential ApplicationRationale
Fluorescent Probes Real-time imaging of peptidase activity; studying peptide transporters.This compound can be modified with fluorescent tags to create substrates that emit a signal upon enzymatic cleavage or transport. researchgate.net
Enzyme Inhibitors Investigating the role of specific peptidases in disease; potential therapeutics.By mimicking the natural substrate, this compound-based compounds can be designed to block the active site of enzymes like leucine aminopeptidase. rsc.org
Peptide-based Therapeutics Drug development for metabolic disorders and cancer.The structural properties of this compound can be leveraged to improve the stability and efficacy of therapeutic peptides. chemimpex.com
Analytical Standards Characterizing peptide behavior and interactions in various analytical methods.Pure this compound serves as a reference compound in techniques like mass spectrometry and chromatography.

Computational Predictions for this compound-Involved Biological Systems and Interactions

Computational, or in silico, approaches are becoming increasingly vital in biological research, offering a cost-effective and time-efficient way to predict and analyze molecular interactions. bonviewpress.comresearchgate.net These methods can be applied to study this compound and its role in various biological systems, from predicting its binding to proteins to modeling its involvement in complex metabolic networks. frontiersin.org

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein. frontiersin.org This can be used to screen for potential protein targets of this compound and to understand the structural basis of its interactions. For instance, molecular docking studies have been used to investigate the binding of a natural compound containing a this compound moiety to therapeutic targets in Leishmania major. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the chemical structure of this compound and its analogs with their biological activity. frontiersin.org This can help in designing new peptides with enhanced or modified functions, such as improved inhibitory activity against a specific enzyme.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its complexes with proteins over time. arxiv.org This can reveal conformational changes that occur upon binding and help to understand the stability of the interaction. researchgate.net

Systems biology modeling can integrate data from various sources, including omics studies, to construct comprehensive models of metabolic and signaling pathways involving this compound. These models can be used to simulate the effects of perturbations, such as changes in this compound concentration, on the entire system.

The table below outlines some key computational approaches and their applications in studying this compound:

Computational MethodApplication for this compound Research
Molecular Docking Predicting binding sites and affinities with proteins (e.g., enzymes, transporters, receptors). frontiersin.orgresearchgate.net
QSAR Modeling Designing this compound analogs with desired biological activities. frontiersin.org
Molecular Dynamics (MD) Simulating the dynamic behavior and stability of this compound-protein complexes. researchgate.netarxiv.org
Pathway Analysis Mapping this compound's involvement in metabolic and signaling networks. uu.nl

These computational tools, when used in conjunction with experimental validation, can significantly accelerate our understanding of this compound's biological significance.

Role of this compound in Environmental and Ecological Processes

This compound has been identified in various environmental samples, suggesting its participation in ecological processes. For example, it has been detected in studies of aquatic ecosystems, where microbial communities play a key role in the decomposition and turnover of organic matter. The activity of peptidases, such as leucyl-alanine peptidase, is used as an indicator of microbial activity and nutrient cycling in these environments. nih.govasm.org

In soil and aquatic environments, microorganisms release extracellular enzymes to break down larger molecules into smaller ones that can be taken up as nutrients. nih.govresearchgate.net Dipeptides like this compound can be a source of carbon and nitrogen for bacteria. google.com The presence and turnover of this compound can therefore influence the composition and dynamics of microbial communities. For example, certain bacteria may have a competitive advantage if they are more efficient at utilizing this compound as a nutrient source.

Furthermore, this compound has been found in complex microbial ecosystems in extreme environments, such as the Salar de Atacama in Chile, highlighting its potential role in the survival and functioning of microbes under harsh conditions. frontiersin.org

Research into the ecological role of this compound can also have practical implications. For instance, understanding how it is processed in drinking water treatment is important, as certain disinfection byproducts can react with such compounds. researchgate.net Additionally, the synthesis of this compound has been observed in Miller-Urey-type experiments simulating prebiotic conditions, suggesting that such simple peptides could have been present on early Earth and played a role in the origin of life. mdpi.com

Future research in this area could focus on:

Quantifying the flux of this compound in different ecosystems.

Identifying the specific microbial taxa responsible for its production and consumption.

Investigating its role as a signaling molecule in inter-species communication within microbial communities.

Q & A

Q. How should researchers disclose methodological limitations in this compound studies to enhance reproducibility?

  • Methodological Answer : Follow the NIH Guidelines for Rigor and Reproducibility: report exact n-values, statistical tests used, and raw data in supplementary materials. Disclose instrument calibration frequencies and reagent lot numbers. Use the STAR Methods checklist for structured reporting of experimental details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.